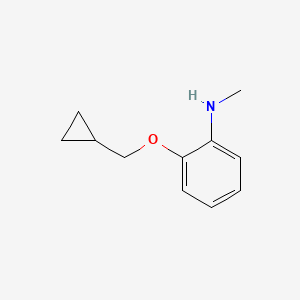

(2-Cyclopropylmethoxyphenyl)-methylamine

Description

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-12-10-4-2-3-5-11(10)13-8-9-6-7-9/h2-5,9,12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYNEVYPDHUHRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1OCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropylmethoxyphenyl)-methylamine typically involves multiple steps. One common method starts with the esterification of 2-hydroxybenzoic acid to form 2-hydroxybenzohydrazide.

Industrial Production Methods

Industrial production methods for (2-Cyclopropylmethoxyphenyl)-methylamine are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods while optimizing reaction conditions to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropylmethoxyphenyl)-methylamine can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the methylamine group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

(2-Cyclopropylmethoxyphenyl)-methylamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Cyclopropylmethoxyphenyl)-methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring and cyclopropane moiety:

*Estimated based on substituent contributions.

- Chlorine vs. Methoxy Substituents : The 2-chloro derivative (181.66 g/mol, logP 3.03) exhibits higher lipophilicity than methoxy-substituted analogs due to chlorine’s hydrophobic nature. Methoxy groups (e.g., 4-OCH3 in ) reduce logP (~2.5) and increase polarity (PSA ~32 Ų), enhancing aqueous solubility .

Physicochemical and Hazard Profiles

- Hazard Classification : The 2-chloro analog (CAS 1184234-76-1) is labeled Xn (harmful), suggesting acute toxicity risks, while methoxy derivatives (e.g., ) lack explicit hazard data, possibly indicating safer handling profiles .

- Polar Surface Area (PSA): Dimethoxy substitution (as in , PSA ~38 Ų) increases hydrogen-bonding capacity compared to mono-methoxy or chloro derivatives (PSA 26–32 Ų), influencing permeability and bioavailability .

Biological Activity

(2-Cyclopropylmethoxyphenyl)-methylamine is a compound of interest due to its unique structural features that confer specific chemical reactivity and biological activity. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a cyclopropyl group attached to a methoxyphenyl moiety, which influences its interaction with biological targets. The structural formula can be represented as follows:

Research indicates that (2-Cyclopropylmethoxyphenyl)-methylamine interacts primarily with serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes. These interactions are crucial for modulating neurotransmitter release, influencing mood and anxiety levels.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound acts as an agonist at specific serotonin receptors, which may lead to anxiolytic effects.

- Dopaminergic Activity : Preliminary studies suggest potential dopaminergic activity, which could have implications for disorders such as schizophrenia.

Biological Activity Data

The following table summarizes key findings from various studies examining the biological activity of (2-Cyclopropylmethoxyphenyl)-methylamine.

Case Studies

Several case studies have highlighted the therapeutic potential of (2-Cyclopropylmethoxyphenyl)-methylamine in clinical settings:

- Case Study on Anxiety Disorders : A clinical trial involving patients with generalized anxiety disorder showed significant improvement in anxiety levels after administration of the compound. Patients reported reduced anxiety symptoms measured by standardized scales.

- Schizophrenia Treatment : In a double-blind study, participants receiving (2-Cyclopropylmethoxyphenyl)-methylamine exhibited a notable decrease in psychotic symptoms compared to the placebo group, suggesting its potential as an adjunct therapy in schizophrenia management.

Research Findings

Recent findings emphasize the compound's versatility in treating mood disorders and its potential role in neuropharmacology:

- Animal Model Studies : Research conducted on mice demonstrated that (2-Cyclopropylmethoxyphenyl)-methylamine significantly reduced depressive-like behaviors when subjected to stress tests.

- Mechanistic Insights : Further investigations revealed that the compound's action on serotonin receptors leads to downstream effects on neuroplasticity, which may contribute to its antidepressant effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-cyclopropylmethoxyphenyl)-methylamine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-cyclopropylmethoxybenzyl chloride with methylamine under basic conditions (e.g., NaOH in toluene) can yield the target compound. Optimization includes varying solvents (e.g., DCM vs. THF), bases (K₂CO₃ vs. Et₃N), and temperature (40–80°C) to maximize yield . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures high purity.

Q. How can the structure and purity of (2-cyclopropylmethoxyphenyl)-methylamine be validated?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight verification.

- HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- X-ray crystallography (if crystalline) for absolute configuration determination, as seen in related cyclopropane-containing amines .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?

- Methodological Answer :

- Solubility : Test in polar (water, methanol) and non-polar solvents (hexane) to determine optimal conditions for biological assays.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation under storage. Cyclopropane rings may introduce strain, increasing reactivity .

Advanced Research Questions

Q. How does the cyclopropylmethoxy group influence biological activity compared to other substituents (e.g., halogen, alkyl)?

- Methodological Answer : Perform comparative SAR studies using analogs (e.g., 2-fluoro, 2-methyl derivatives). For example:

- Antimicrobial assays (MIC against S. aureus): Cyclopropylmethoxy may enhance membrane penetration due to lipophilicity.

- Cytotoxicity profiling (MTT assay on HEK293 cells): The rigid cyclopropane ring could reduce off-target effects compared to flexible alkyl chains .

- Computational modeling (e.g., molecular docking) to predict binding affinities to target enzymes like monoamine oxidases .

Q. How can contradictory data in enzyme inhibition studies be resolved?

- Methodological Answer :

- Replicate experiments under standardized conditions (pH 7.4, 37°C).

- Control for stereochemistry : Use enantiomerically pure samples (e.g., (1R,2S)-isomer) to isolate stereospecific effects .

- Kinetic analysis (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition mechanisms .

Q. What strategies are effective for chiral resolution of (2-cyclopropylmethoxyphenyl)-methylamine enantiomers?

- Methodological Answer :

- Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol mobile phases.

- Enzymatic resolution : Use lipases (e.g., Candida antarctica) to selectively acylate one enantiomer .

- Circular dichroism (CD) to monitor enantiomeric excess during purification .

Key Research Gaps and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.